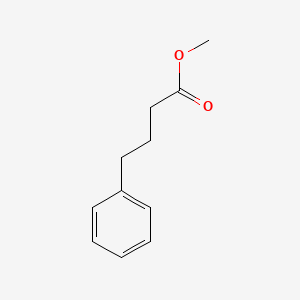
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is a sulfonamide derivative, which is a class of compounds known for their wide range of medicinal properties, including antibacterial activity. Sulfonamides are often used as carbonic anhydrase inhibitors and can be modified to improve their pharmacokinetic properties, such as water solubility and lipophilicity, which are crucial for drug absorption and distribution.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve the acylation of N-methylsulfonamides. For instance, various N-acyl derivatives of N-methyl-p-toluenesulfonamide have been synthesized, including acetyl, benzoyl, and other derivatives with ionizable amino functions in the acyl moiety . These modifications aim to create prodrug forms that can enhance the solubility and stability of the sulfonamides at physiological pH. The synthesis process is typically followed by hydrolysis reactions to yield the parent sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies of the compounds. For example, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was determined to crystallize in a triclinic system with specific lattice constants . Such structural analyses are essential for understanding the physical properties and reactivity of the sulfonamide derivatives.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including rearrangement and hydrolysis. The rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali results in the formation of p-methylsulfonylphenylacetic acid . This type of reaction demonstrates the reactivity of sulfonamide derivatives under basic conditions and the potential for structural transformation, which can be leveraged in the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The derivatives with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH, which are important for their function as prodrugs . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT) to estimate the chemical reactivity of the molecule . Additionally, the antioxidant properties of these compounds can be determined using assays such as the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Prodrug Forms for Sulfonamide Group : Research has explored the development of water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrug forms for the sulfonamide group. This approach could be relevant for drugs like carbonic anhydrase inhibitors (Larsen, Bundgaard, & Lee, 1988).
Synthesis of Diverse Nitrogenous Heterocycles : The structural and electronic features of 2-alkyl-2-{[N-(benzyl)-2-nitrophenyl]sulfonamido}acetic acid esters and amides have been examined for the intramolecular C- and N-arylation. These studies aim to create advanced intermediates for the synthesis of diverse nitrogenous heterocycles (Smyslová, Kisseljova, & Krchňák, 2014).
Antioxidant Activity and Aldose Reductase Inhibition : Research has been conducted on substituted benzenesulfonamides, including 2-(phenylsulfonamido)acetic acid derivatives, for their potential as aldose reductase inhibitors with antioxidant activity. This is particularly relevant for long-term diabetic complications (Alexiou & Demopoulos, 2010).
Microbial Studies of Pyridine Derivatives : The synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their evaluation for antibacterial and antifungal activities highlights another potential application area (Patel & Agravat, 2007).
Synthesis of Benzimidazoles : Ionic liquids containing sulfonic acid-functionalized imidazolium salts have been used as efficient catalysts for the synthesis of benzimidazole derivatives, demonstrating another potential application of similar sulfonamide structures (Khazaei et al., 2011).
Safety And Hazards
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANZMSACMJTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303933 |
Source


|
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
CAS RN |
20158-69-4 |
Source


|
| Record name | 20158-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)






